molecular formula C12H13NO4 B8344878 4-(4-methoxy-3-nitro-phenyl)-3,6-dihydro-2H-pyran

4-(4-methoxy-3-nitro-phenyl)-3,6-dihydro-2H-pyran

Cat. No.: B8344878
M. Wt: 235.24 g/mol
InChI Key: KDYHPZNZDQAZFC-UHFFFAOYSA-N
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Description

4-(4-methoxy-3-nitro-phenyl)-3,6-dihydro-2H-pyran is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-(4-methoxy-3-nitrophenyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H13NO4/c1-16-12-3-2-10(8-11(12)13(14)15)9-4-6-17-7-5-9/h2-4,8H,5-7H2,1H3

InChI Key

KDYHPZNZDQAZFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4.36 g (15.6 mmol) 2-(4-methoxy-3-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (VII) and 3.30 g (14.2 mmol) trifluoromethanesulfonic acid 3,6-dihydro-2H-pyran-4-yl ester in 33 ml ethanol and 82 ml toluene was added 580 mg (0.71 mmol) dichloro(1,1′-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct. The mixture was heated at 80° C. and 16.5 ml (33.0 mmol) 2 M aqueous sodium carbonate solution was added dropwise. The reaction mixture was stirred for 20 minutes at 80° C. and then cooled to room temperature, poured onto water, and extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. Flash chromatography (¼ ethyl acetate/hexane) afforded 2.00 g (60%) 4-(4-methoxy-3-nitro-phenyl)-3,6-dihydro-2H-pyran (VIII) as a light yellow solid. ES-MS m/e (%): 253 (M+NH4+, 100), 236 (M+H+, 24).
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4.36 g
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3.3 g
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33 mL
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82 mL
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16.5 mL
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Synthesis routes and methods III

Procedure details

2.0 g Trifluoro-methanesulfonic acid 3,6-dihydro-2H-pyran-4-yl ester (8.6 mmol) and 2.89 g 2-(4-methoxy-3-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (10.3 mmol) were dissolved in a mixture of toluene (20 ml) and ethanol (50 ml) 0.35 g of dichloro (1,1′bis-(diphenylphosphine)ferrocene)palladium(II)dichloromethane (0.43 mmol) was added and heated to 85° C. Then aqueous sodium carbonate (2M) (10 ml) was added and the reaction kept at 85° C. for 45 min. After cooling to ambient temperature the reaction was extracted with ethyl acetate/water, the organic phase was dried over sodium sulfate and concentrated. Column chromatography on silica gel (n-heptane/ethyl acetate 4:1) yielded 1.33 g of 4-(4-methoxy-3-nitro-phenyl)-3,6-dihydro-2H-pyran (66%) as a yellow solid; M.p.: 117–120° C.
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2 g
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2.89 g
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dichloro (1,1′bis-(diphenylphosphine)ferrocene)palladium(II)dichloromethane
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0.43 mmol
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20 mL
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50 mL
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10 mL
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